molecular formula C8H7ClN4S B087020 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 13229-02-2

4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B087020
CAS RN: 13229-02-2
M. Wt: 226.69 g/mol
InChI Key: LCHRECYVKFDKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives often involves cyclization reactions, utilizing different substrates to introduce various functional groups. These synthetic routes highlight the versatility of triazole compounds in chemical synthesis. For instance, a study by Singh and Kandel (2013) elaborated on the cyclization of potassium dithiocarbazinate with hydrazine hydrate, showcasing a typical synthesis pathway for such compounds (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol has been determined through various crystallographic methods. Studies have revealed intricate details about its crystal structure, including intermolecular interactions and symmetry. Yathirajan et al. (2005) provided insights into the crystal structure, emphasizing the stabilizing effects of intermolecular interactions (Yathirajan et al., 2005).

Chemical Reactions and Properties

4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol participates in various chemical reactions, forming a range of derivatives with potential biological activities. The reactivity of this compound towards carbonyl compounds, for example, has been investigated, leading to the synthesis of novel triazolotriazine-, triazolotetrazine-, and triazolophthalazine derivatives with significant yields (El-Shaieb, Mohamed, & Abdel-latif, 2019).

Physical Properties Analysis

The physical properties of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, such as solubility, melting point, and stability, are critical for its application in various fields. However, specific studies focusing on the comprehensive physical properties analysis of this compound are limited in the available literature.

Chemical Properties Analysis

The chemical properties of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, including its reactivity, potential as a corrosion inhibitor, and interactions with metal ions, have been explored. For instance, Chauhan et al. (2019) discussed its efficacy as a novel corrosion inhibitor for copper, highlighting the chemical adsorption and protective film formation on copper surfaces (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).

Scientific Research Applications

  • Pharmaceutical Sector

    • Azo dye derivatives incorporating heterocyclic scaffolds have significant interest in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
    • The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .
    • The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties and their pharmacological applications are discussed .
  • Depression Treatment

    • Depression is one of the most mutilating conditions in the world today . One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
    • Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
    • This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
  • Antileishmanial and Antimalarial Activities

    • Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
    • Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
    • The in vitro antileishmanial and in vivo antimalarial activities of the synthesized compounds were evaluated .
  • Synthesis of Anti-depressant Molecules

    • Depression is one of the most debilitating conditions in the world today . The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .
    • Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
    • This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
  • Azo Dye Derivatives Incorporating Heterocyclic Scaffolds

    • There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .
    • The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
    • The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties and their pharmacological applications are discussed .
  • Natural Source, Bioactivity and Synthesis of Benzofuran Derivatives

    • A great number of heterocyclic compounds and heterocyclic fragments are present in many drugs due to their versatility and unique physicochemical properties and have become an important basis for medicinal chemistry .
    • Many significant natural products and natural medicines have these structures .
    • Natural products containing benzofuran rings are the main source of some drugs .
  • Synthesis of Anti-depressant Molecules

    • Depression is one of the most debilitating conditions in the world today . The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .
    • Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
    • This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
  • Azo Dye Derivatives Incorporating Heterocyclic Scaffolds

    • There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .
    • The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
    • The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties and their pharmacological applications are discussed .
  • Natural Source, Bioactivity and Synthesis of Benzofuran Derivatives

    • A great number of heterocyclic compounds and heterocyclic fragments are present in many drugs due to their versatility and unique physicochemical properties and have become an important basis for medicinal chemistry .
    • Many significant natural products and natural medicines have these structures .
    • Natural products containing benzofuran rings are the main source of some drugs .

properties

IUPAC Name

4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHRECYVKFDKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927616
Record name 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

13229-02-2
Record name 4-Amino-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13229-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazole-3-thione, 4-amino-5-(2-chlorophenyl)-2,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013229022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Citations

For This Compound
5
Citations
L Lin, H Liu, DJ Wang, YJ Hu, XH Wei - Bulletin of the Chemical Society of …, 2017 - ajol.info
Twelve novel triazolothiadiazole derivatives were synthesized from 4-amino-5-substituted-4H-1, 2, 4-triazole-3-thiols with various aromatic carboxylic acids by cyclization in the …
Number of citations: 13 www.ajol.info
LR Jat, V Sharma - Journal of Advanced Zoology, 2023 - jazindia.com
The research work was aimed to design and synthesize new Schiff’s bases and Amine derivatives of triazole and to evaluate them for their possible biological activities mainly anti-…
Number of citations: 4 jazindia.com
MM Mudgal, RK Singla, VG Bhat… - Pharmacologyonline …, 2009 - pharmacologyonline.silae.it
Recent observations of literature suggests that molecular manipulation, combination of two or more active moieties into one molecule and synthesis of totally newer moieties have been …
Number of citations: 8 pharmacologyonline.silae.it
BP Sharma, JA Subin, BP Marasini, R Adhikari… - Heliyon, 2023 - cell.com
The synthesis and characterization of two new Schiff base ligands containing 1,2,4-triazole moieties and their oxovanadium(IV) complexes have been reported. The ligands and their …
Number of citations: 5 www.cell.com
TJ Cheeseright, M Holm, F Lehmann… - Journal of medicinal …, 2009 - ACS Publications
p38 MAP kinase has received considerable interest in the pharmaceutical industry and remains a valid and interesting target for the treatment of inflammation. To discover novel p38 …
Number of citations: 60 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.